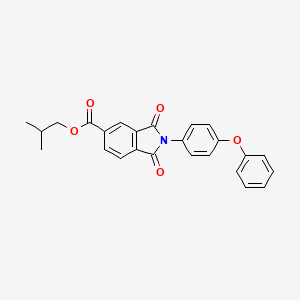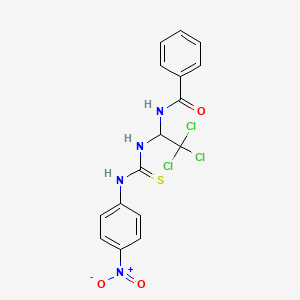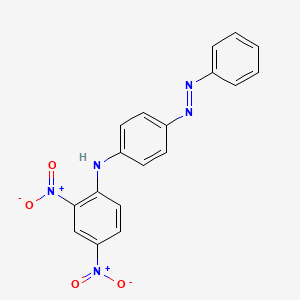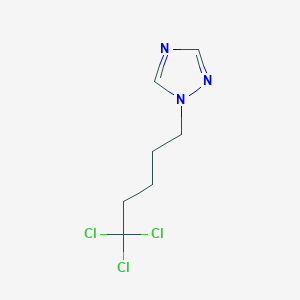
2-methylpropyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,3-dioxo-2-(4-phénoxyphényl)-2,3-dihydro-1H-isoindole-5-carboxylate de 2-méthylpropyle est un composé organique complexe présentant une structure unique qui comprend un noyau dioxoisoindole et un groupe phénoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,3-dioxo-2-(4-phénoxyphényl)-2,3-dihydro-1H-isoindole-5-carboxylate de 2-méthylpropyle implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent le 4-phénoxybenzaldéhyde et l'anhydride phtalique. Les conditions de réaction nécessitent généralement un catalyseur, tel que l'acide p-toluènesulfonique, et des solvants tels que le toluène ou le dichlorométhane. La réaction se déroule par une réaction de condensation suivie d'une cyclisation pour former le noyau isoindole.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut mettre en œuvre des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés pour un contrôle précis des paramètres de réaction, tels que la température, la pression et les concentrations de réactifs, est courante. Les étapes de purification, notamment la recristallisation et la chromatographie, sont utilisées pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,3-dioxo-2-(4-phénoxyphényl)-2,3-dihydro-1H-isoindole-5-carboxylate de 2-méthylpropyle subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution: Les réactions de substitution nucléophile peuvent se produire au niveau du groupe phénoxy en utilisant des réactifs tels que le méthylate de sodium.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Hydrogène gazeux avec un catalyseur au palladium.
Substitution: Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation: Formation d'acides carboxyliques ou de cétones.
Réduction: Formation d'alcools ou d'amines.
Substitution: Formation de dérivés phénoxy substitués.
Applications de la recherche scientifique
Le 1,3-dioxo-2-(4-phénoxyphényl)-2,3-dihydro-1H-isoindole-5-carboxylate de 2-méthylpropyle a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie: Étudié pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes ou anticancéreuses.
Médecine: Exploré pour ses effets thérapeutiques potentiels dans le développement de médicaments.
Industrie: Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 1,3-dioxo-2-(4-phénoxyphényl)-2,3-dihydro-1H-isoindole-5-carboxylate de 2-méthylpropyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe phénoxyphényle peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Le noyau dioxoisoindole peut participer à des réactions redox, influençant les processus cellulaires. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
2-methylpropyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methylpropyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The phenoxyphenyl group may interact with enzymes or receptors, modulating their activity. The dioxoisoindole core can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,3-dioxo-2-(4-méthoxyphényl)-2,3-dihydro-1H-isoindole-5-carboxylate de 2-méthylpropyle
- 1,3-dioxo-2-(4-chlorophényl)-2,3-dihydro-1H-isoindole-5-carboxylate de 2-méthylpropyle
Unicité
Le 1,3-dioxo-2-(4-phénoxyphényl)-2,3-dihydro-1H-isoindole-5-carboxylate de 2-méthylpropyle est unique en raison de la présence du groupe phénoxy, qui confère des propriétés électroniques et stériques distinctes. Cette unicité peut influencer sa réactivité et ses interactions avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C25H21NO5 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
2-methylpropyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C25H21NO5/c1-16(2)15-30-25(29)17-8-13-21-22(14-17)24(28)26(23(21)27)18-9-11-20(12-10-18)31-19-6-4-3-5-7-19/h3-14,16H,15H2,1-2H3 |
Clé InChI |
RGTQZJUAANHCFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)


![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)
![3-{5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11707467.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11707484.png)
![2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707490.png)
![(4E)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-1,5-diphenylpyrrolidine-2,3-dione](/img/structure/B11707510.png)
![4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)
